1H-Imidazole-4-methanol, 5-methyl-

Description

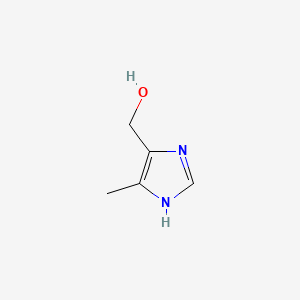

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1H-imidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-5(2-8)7-3-6-4/h3,8H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJZCJSXNZZMDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067487 | |

| Record name | 1H-Imidazole-4-methanol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29636-87-1 | |

| Record name | 4-(Hydroxymethyl)-5-methylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29636-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-5-methanol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029636871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-5-methanol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-4-methanol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1H-imidazole-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Imidazole-4-methanol, 5-methyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1H-Imidazole-4-methanol, 5-methyl- (CAS No: 29636-87-1). This imidazole derivative is a valuable building block in medicinal chemistry and a subject of interest in proteomics research. This document consolidates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis and purification, and discusses its general reactivity and stability. A workflow for its synthesis and purification is also presented.

Chemical Properties

1H-Imidazole-4-methanol, 5-methyl-, also known by its synonyms 5-Methyl-1H-imidazole-4-methanol and 4-Hydroxymethyl-5-methylimidazole, is a heterocyclic organic compound. Its core structure consists of a five-membered imidazole ring substituted with a methyl group and a hydroxymethyl group.

Physicochemical Data

A summary of the key physicochemical properties of 1H-Imidazole-4-methanol, 5-methyl- is presented in the table below. While experimental data for some properties are limited, available information from reliable sources has been compiled.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₂O | [1][2] |

| Molecular Weight | 112.13 g/mol | [1][3] |

| CAS Number | 29636-87-1 | [1][2] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 129-132 °C | [5] |

| Boiling Point | Data not available | |

| Solubility | Soluble in water | [4] |

| pKa | Data not available |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of 1H-Imidazole-4-methanol, 5-methyl-. The following table summarizes the available spectral information.

| Spectrum Type | Data | Source(s) |

| ¹³C NMR | (Methanol-d₄, δ in ppm): 9.27, 53.94, 127.92, 130.10, 133.67 | [1] |

| ¹H NMR | (DMSO-d₆, δ in ppm): 8.990 (s, 1H), 4.482 (s, 2H), 2.282 (s, 3H) | [4] |

| ¹H NMR | (D₂O, δ in ppm): Similar shifts to DMSO-d₆ | [4] |

| Mass Spectrum | Data not available | |

| FTIR | Available for the hydrochloride salt | [6] |

Synthesis and Purification

The synthesis of 1H-Imidazole-4-methanol, 5-methyl- can be achieved through various routes. The most commonly cited method involves the reduction of an ester precursor.

Experimental Protocol: Reduction of Ethyl 5-methyl-1H-imidazole-4-carboxylate

This protocol is based on a reported synthesis and provides a reliable method for the preparation of 1H-Imidazole-4-methanol, 5-methyl-.[1]

Materials:

-

Ethyl 5-methyl-1H-imidazole-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Concentrated Hydrochloric Acid (HCl)

-

Absolute Ethanol

-

Celite

Procedure:

-

A suspension of lithium aluminum hydride (5.4 g, 142 mmol) in anhydrous THF (200 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Ethyl 5-methyl-1H-imidazole-4-carboxylate (15.4 g, 100 mmol) is added portion-wise as a slurry in anhydrous THF (100 mL) to the cooled LiAlH₄ suspension.

-

The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

After 24 hours, the reaction is carefully quenched by the slow addition of concentrated HCl.

-

The organic solvent (THF) is removed by evaporation under reduced pressure.

-

Absolute ethanol is added to the residue, and the mixture is heated to boiling.

-

The hot mixture is filtered through a pad of Celite to remove inorganic salts.

-

The filtrate is concentrated by evaporation to yield the crude product as a brown semisolid.

Purification: The crude product can be purified by recrystallization or column chromatography. For recrystallization, a suitable solvent system would need to be determined empirically. For column chromatography, a silica gel stationary phase with a polar eluent system (e.g., a gradient of dichloromethane and methanol) would be appropriate.

Alternative Synthesis Route

An alternative method involves the reaction of 4-methylimidazole with formaldehyde.[7] This reaction is typically carried out at an elevated temperature and under basic conditions. The yield and purity of this method can be variable.

Reactivity and Stability

The reactivity of 1H-Imidazole-4-methanol, 5-methyl- is dictated by the functional groups present: the imidazole ring, the primary alcohol, and the methyl group.

-

Imidazole Ring: The imidazole ring is aromatic and possesses both acidic and basic properties. The N-H proton can be deprotonated by a strong base, and the lone pair of electrons on the other nitrogen atom can be protonated by an acid. The ring is generally stable but can undergo electrophilic substitution reactions.

-

Hydroxymethyl Group: The primary alcohol can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, and esterification.

-

Stability: The compound is a stable crystalline solid at room temperature.[4] However, like many organic molecules, it may be sensitive to strong oxidizing agents, extreme pH, and high temperatures. A study on the thermal decomposition of poly(N-vinylimidazole) showed that imidazole moieties can be eliminated at temperatures above 340 °C.[8]

Biological Activity and Applications

While a specific, well-defined biological activity or signaling pathway for 1H-Imidazole-4-methanol, 5-methyl- has not been extensively reported in the literature, it is commercially available as a "product for proteomics research".[3] This suggests its potential use as a tool compound in chemical biology, possibly as a ligand for protein affinity chromatography, a fragment for fragment-based drug discovery, or a building block for synthesizing more complex probes to study protein function. The imidazole scaffold is a common feature in many biologically active molecules, and derivatives of this compound could be of interest for screening in various therapeutic areas.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of 1H-Imidazole-4-methanol, 5-methyl- via the reduction of its ester precursor.

Caption: Synthesis and purification workflow for 1H-Imidazole-4-methanol, 5-methyl-.

References

- 1. 4-HYDROXYMETHYL-5-METHYLIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. 1H-Imidazole-4-methanol, 5-methyl- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. (5-methyl-1H-imidazol-4-yl)methanol | 29636-87-1 [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. EP0004534B1 - Preparation of 4-methyl-5-hydroxymethyl-imidazole - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

Elucidation of the Molecular Structure of (5-Methyl-1H-imidazol-4-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of (5-Methyl-1H-imidazol-4-yl)methanol. This imidazole derivative is a valuable building block in medicinal chemistry, and a thorough understanding of its structure is paramount for its application in drug design and development. This document outlines the key spectroscopic and analytical techniques employed to confirm its molecular architecture.

Molecular Structure and Properties

(5-Methyl-1H-imidazol-4-yl)methanol possesses a core imidazole ring, a five-membered heterocycle containing two nitrogen atoms. This ring is substituted with a methyl group at the C5 position and a hydroxymethyl group at the C4 position. The presence of both hydrogen bond donors (N-H and O-H) and acceptors (imidazole nitrogens) imparts specific physicochemical properties crucial for its interaction with biological targets.

Table 1: Physicochemical Properties of (5-Methyl-1H-imidazol-4-yl)methanol

| Property | Value | Reference |

| CAS Number | 29636-87-1 | [1][2] |

| Molecular Formula | C₅H₈N₂O | [2] |

| Molecular Weight | 112.13 g/mol | [2] |

| Melting Point | 129-132 °C | [1] |

| Appearance | Powder | [1] |

Synthesis and Purification

A common synthetic route to (5-Methyl-1H-imidazol-4-yl)methanol involves the reduction of a corresponding carboxylic acid ester or aldehyde. A plausible and efficient method is the reduction of ethyl 5-methyl-1H-imidazole-4-carboxylate using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

Experimental Protocol: Synthesis of (5-Methyl-1H-imidazol-4-yl)methanol

-

Reaction Setup: A solution of ethyl 5-methyl-1H-imidazole-4-carboxylate (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water, while maintaining the temperature below 20 °C.

-

Workup: The resulting solid is filtered off, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude (5-Methyl-1H-imidazol-4-yl)methanol is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford the final product as a crystalline solid.

Spectroscopic Analysis for Structure Confirmation

The definitive structure of (5-Methyl-1H-imidazol-4-yl)methanol is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 2: Predicted ¹H NMR Spectroscopic Data for (5-Methyl-1H-imidazol-4-yl)methanol (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | Singlet | 1H | H2 (imidazole ring) |

| ~4.3 | Singlet | 2H | -CH₂OH |

| ~2.1 | Singlet | 3H | -CH₃ |

| ~11.5 | Broad Singlet | 1H | N-H (imidazole ring) |

| ~5.0 | Broad Singlet | 1H | -OH |

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Spectroscopic Data for (5-Methyl-1H-imidazol-4-yl)methanol (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | C2 (imidazole ring) |

| ~128 | C4 (imidazole ring) |

| ~120 | C5 (imidazole ring) |

| ~55 | -CH₂OH |

| ~10 | -CH₃ |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Approximately 10-20 mg of purified (5-Methyl-1H-imidazol-4-yl)methanol is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrument Parameters: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to further confirm the assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for (5-Methyl-1H-imidazol-4-yl)methanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3150-3000 | Broad, Medium | N-H stretch (imidazole) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1650 | Medium | C=N stretch (imidazole ring) |

| ~1580 | Medium | C=C stretch (imidazole ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and structural features.

Table 5: Predicted Mass Spectrometry Data for (5-Methyl-1H-imidazol-4-yl)methanol

| m/z | Interpretation |

| 112 | Molecular ion [M]⁺ |

| 95 | [M - OH]⁺ |

| 81 | [M - CH₂OH]⁺ |

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Structural Elucidation Workflow and Key Correlations

The process of elucidating the structure of (5-Methyl-1H-imidazol-4-yl)methanol is a logical progression from initial synthesis to final confirmation through a combination of analytical techniques. The correlations between the different spectroscopic data are crucial for an unambiguous assignment of the structure.

Figure 1. Workflow for the synthesis and structural elucidation of (5-Methyl-1H-imidazol-4-yl)methanol.

The key structural features of (5-Methyl-1H-imidazol-4-yl)methanol are confirmed by specific correlations in the spectroscopic data.

Figure 2. Key spectroscopic correlations for the structural confirmation of (5-Methyl-1H-imidazol-4-yl)methanol.

Conclusion

The collective evidence from NMR spectroscopy, IR spectroscopy, and mass spectrometry provides an unambiguous confirmation of the structure of (5-Methyl-1H-imidazol-4-yl)methanol. The detailed experimental protocols and tabulated data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the synthesis, characterization, and application of this important imidazole derivative. The logical workflow and clear correlation of spectroscopic data to the molecular structure underscore the power of modern analytical techniques in chemical research.

References

An In-depth Technical Guide to 1H-Imidazole-4-methanol, 5-methyl- (CAS 29636-87-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H-Imidazole-4-methanol, 5-methyl- (CAS 29636-87-1), a key heterocyclic intermediate in pharmaceutical synthesis. This document details its physicochemical properties, synthesis methodologies, and its significant role as a building block in the development of therapeutic agents, most notably the serotonin 5-HT3 receptor antagonist, Alosetron. Furthermore, the guide explores the broader context of imidazole derivatives in proteomics and drug discovery, providing relevant experimental protocols and conceptual frameworks. All quantitative data is presented in structured tables for clarity, and logical and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

1H-Imidazole-4-methanol, 5-methyl- is a stable, solid organic compound. Its core structure consists of a five-membered imidazole ring substituted with a methyl group and a hydroxymethyl group. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of 1H-Imidazole-4-methanol, 5-methyl-

| Property | Value | Source |

| CAS Number | 29636-87-1 | Multiple Sources |

| Molecular Formula | C₅H₈N₂O | |

| Molecular Weight | 112.13 g/mol | |

| Melting Point | 129-132 °C | |

| Appearance | White to light brown crystalline powder | |

| InChI Key | AXJZCJSXNZZMDU-UHFFFAOYSA-N | |

| SMILES | CC1=C(CO)N=CN1 | |

| Storage Temperature | Room Temperature |

Synthesis and Manufacturing

The synthesis of 1H-Imidazole-4-methanol, 5-methyl- can be achieved through various routes. A common laboratory-scale preparation involves the reduction of the corresponding ester, ethyl 5-methyl-1H-imidazole-4-carboxylate. For industrial applications, particularly in the synthesis of Alosetron, this intermediate is crucial.

Experimental Protocol: Synthesis of 1H-Imidazole-4-methanol, 5-methyl-

This protocol is adapted from procedures for the reduction of imidazole esters.

Objective: To synthesize (5-methyl-1H-imidazol-4-yl)methanol by reduction of ethyl 5-methyl-1H-imidazole-4-carboxylate.

Materials:

-

Ethyl 5-methyl-1H-imidazole-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of ethyl 5-methyl-1H-imidazole-4-carboxylate in anhydrous THF to the LiAlH₄ suspension with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the excess LiAlH₄ by the slow, portion-wise addition of sodium sulfate decahydrate at 0 °C.

-

Add anhydrous sodium sulfate to the mixture to absorb excess water and stir for 1 hour.

-

Filter the resulting slurry through a pad of Celite, washing the filter cake with THF.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure 1H-Imidazole-4-methanol, 5-methyl-.

Caption: Synthetic workflow for 1H-Imidazole-4-methanol, 5-methyl-.

Role in Drug Development: Synthesis of Alosetron

1H-Imidazole-4-methanol, 5-methyl- is a pivotal intermediate in the synthesis of Alosetron, a selective 5-HT3 receptor antagonist used for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS) in women. The imidazole moiety of this intermediate is incorporated into the final structure of Alosetron.

Alosetron Synthesis Workflow

The synthesis of Alosetron involves the condensation of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 1H-Imidazole-4-methanol, 5-methyl- (or its protected derivative).

Caption: General workflow for the synthesis of Alosetron.

Experimental Protocol: Condensation Step in Alosetron Synthesis

This protocol describes the condensation of the two key intermediates.

Objective: To synthesize Alosetron via condensation.

Materials:

-

2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one

-

1H-Imidazole-4-methanol, 5-methyl- (or a suitable protected derivative)

-

Trifluoroacetic acid (TFA)

-

Dimethylformamide (DMF)

-

Acetic acid

Procedure:

-

In a reaction vessel, combine 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one and 1H-Imidazole-4-methanol, 5-methyl- in a mixture of acetic acid and DMF.

-

Add trifluoroacetic acid to the mixture.

-

Heat the reaction mixture to 100-115 °C and maintain for a sufficient time to ensure reaction completion (monitor by TLC or HPLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Proceed with the work-up and purification steps, which may include treatment with activated carbon, filtration, and crystallization to isolate pure Alosetron.

Signaling Pathway Involvement (Indirect)

Direct evidence for the involvement of 1H-Imidazole-4-methanol, 5-methyl- in specific signaling pathways is not documented. Its biological relevance is primarily established through its role as a precursor to Alosetron. Alosetron functions by antagonizing the 5-HT3 receptor, a ligand-gated ion channel. Activation of this receptor by serotonin (5-HT) in the gastrointestinal tract and central nervous system is implicated in visceral pain, colonic transit, and nausea.

Synthesis of 5-Methyl-1H-imidazole-4-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-methyl-1H-imidazole-4-methanol, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic pathways, experimental protocols, and quantitative data to support researchers in the effective production of this compound.

Introduction

5-Methyl-1H-imidazole-4-methanol is a heterocyclic compound featuring an imidazole core, a functional group of significant interest in the development of therapeutic agents due to its presence in many biologically active molecules. The strategic placement of the methyl and hydroxymethyl groups on the imidazole ring allows for diverse chemical modifications, making it a versatile intermediate for constructing more complex molecular architectures.

Synthetic Pathways

The synthesis of 5-methyl-1H-imidazole-4-methanol can be primarily achieved through two main strategies, both starting from precursors that establish the core imidazole structure. The most common and effective methods involve the reduction of a carbonyl group at the C4 position of the imidazole ring.

The logical workflow for the synthesis typically begins with the formation of a suitable 4-substituted-5-methylimidazole precursor, followed by a reduction step to yield the final alcohol.

Caption: General synthetic workflow for 5-methyl-1H-imidazole-4-methanol.

Experimental Protocols

Method 1: Reduction of Ethyl 4-methylimidazole-5-carboxylate

This protocol details the synthesis of 5-methyl-1H-imidazole-4-methanol via the reduction of its corresponding ethyl ester.

Reaction Scheme:

Spectroscopic Profile of (5-Methyl-1H-imidazol-4-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (5-Methyl-1H-imidazol-4-yl)methanol. Due to the limited availability of directly measured spectra for this specific molecule in publicly accessible databases, this document presents a combination of available data for its hydrochloride salt and predicted data based on closely related analogs. This guide is intended to support research, drug development, and quality control activities where the characterization of (5-Methyl-1H-imidazol-4-yl)methanol is required.

Chemical Structure and Properties

-

IUPAC Name: (5-Methyl-1H-imidazol-4-yl)methanol

-

Molecular Weight: 112.13 g/mol [2]

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for (5-Methyl-1H-imidazol-4-yl)methanol and its hydrochloride salt.

Infrared (IR) Spectroscopy

An experimental FTIR spectrum has been reported for the hydrochloride salt of (5-Methyl-1H-imidazol-4-yl)methanol. The key absorption bands are presented in Table 1. The spectrum for the free base is expected to show similar features, with potential shifts in the N-H and O-H stretching frequencies due to the absence of the hydrochloride.

Table 1: Infrared (FTIR) Spectroscopic Data for (5-Methyl-1H-imidazol-4-yl)methanol Hydrochloride [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2500 | Broad | O-H and N-H stretching (hydrogen-bonded) |

| ~2950 | Medium | C-H stretching (methyl) |

| ~1600 | Medium | C=N stretching (imidazole ring) |

| ~1450 | Medium | C-H bending (methyl, methylene) |

| ~1100 | Strong | C-O stretching (primary alcohol) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data for (5-Methyl-1H-imidazol-4-yl)methanol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | Singlet | 1H | Imidazole C2-H |

| ~4.5 | Singlet | 2H | -CH₂OH |

| ~3.5 (broad) | Singlet | 1H | -OH |

| ~2.2 | Singlet | 3H | -CH₃ |

Note: The chemical shift of the -OH proton is highly dependent on solvent and concentration.

Table 3: Predicted ¹³C NMR Spectroscopic Data for (5-Methyl-1H-imidazol-4-yl)methanol

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | Imidazole C2 |

| ~130 | Imidazole C4 |

| ~125 | Imidazole C5 |

| ~55 | -CH₂OH |

| ~10 | -CH₃ |

Mass Spectrometry (MS)

Experimental mass spectrometry data for (5-Methyl-1H-imidazol-4-yl)methanol is not available. Table 4 outlines the expected major fragments based on the structure of the molecule. The molecular ion peak [M]⁺ is expected at m/z 112.

Table 4: Predicted Mass Spectrometry Fragmentation for (5-Methyl-1H-imidazol-4-yl)methanol

| m/z | Proposed Fragment Ion |

| 112 | [C₅H₈N₂O]⁺ (Molecular Ion) |

| 95 | [M - OH]⁺ |

| 81 | [M - CH₂OH]⁺ |

| 67 | Fragmentation of the imidazole ring |

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented. These should be adapted as necessary for the specific instrumentation and sample available.

Fourier Transform Infrared (FTIR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet

-

For ATR:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the crystal, ensuring good contact.

-

Acquire the sample spectrum.

-

-

For KBr Pellet:

-

Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will likely be necessary compared to the ¹H spectrum.

-

-

Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) or Electron Impact (EI)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Instrumentation: Introduce the sample into the mass spectrometer.

-

For ESI: Infuse the sample solution directly or via liquid chromatography (LC).

-

For EI: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC), if the compound is sufficiently volatile and thermally stable.

-

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like (5-Methyl-1H-imidazol-4-yl)methanol.

Caption: Workflow for Spectroscopic Analysis of a Small Molecule.

References

- 1. (5-METHYL-1H-IMIDAZOL-4-YL)METHANOL | CAS 29636-87-1 [matrix-fine-chemicals.com]

- 2. scbt.com [scbt.com]

- 3. spectrabase.com [spectrabase.com]

- 4. (1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

Navigating the Uncharted Territory of 1H-Imidazole-4-methanol, 5-methyl-: A Review of Available Data and a Look at a Structurally Related Analog

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of the mechanism of action for 1H-Imidazole-4-methanol, 5-methyl- . A comprehensive review of existing scientific literature reveals a significant gap in the understanding of this specific molecule's biological activity. Currently, there is no published research detailing its mechanism of action, associated signaling pathways, or quantitative biological data.

However, substantial information is available for a structurally similar compound, 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- . This document will provide an in-depth analysis of the known mechanisms of this related molecule, offering potential avenues for future research into the titular compound. The key difference in their structures is the presence of a phenyl group at the 2-position of the imidazole ring in the latter. This substitution appears to be critical for its observed biological activities.

The Subject of Inquiry: 1H-Imidazole-4-methanol, 5-methyl-

A thorough search of scientific databases and chemical registries provides basic chemical information for 1H-Imidazole-4-methanol, 5-methyl-. It is recognized as a chemical compound for proteomics research.[1] Its chemical formula is C5H8N2O and it has a molecular weight of approximately 112.13 g/mol .[1][2][3] However, beyond these fundamental details, there is a notable absence of published studies on its pharmacological properties or biological targets.

A Structurally Related Analog: this compound2-phenyl-

In contrast, the 2-phenyl substituted analog has been the subject of preliminary biological investigation. The introduction of the phenyl group at the 2-position of the imidazole ring significantly alters the molecule's properties and potential biological interactions.[4]

Potential Mechanism of Action: MAO Inhibition

Research suggests that this compound2-phenyl- may act as a Monoamine Oxidase (MAO) inhibitor.[4] MAO enzymes are critical in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes leads to increased levels of these neurotransmitters in the brain, a mechanism commonly employed in the treatment of depression and neurodegenerative diseases.

Potential Mechanism of Action: Acetylcholinesterase Inhibition

Studies have indicated that this compound2-phenyl- exhibits moderate inhibitory activity against acetylcholinesterase.[4] Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the concentration and duration of action of acetylcholine in the synaptic cleft are increased. This mechanism is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[4]

Quantitative Data Summary

Due to the lack of detailed published studies, a comprehensive table of quantitative data (e.g., IC50, Ki) for the specific biological activities of this compound2-phenyl- is not available at this time. Research has described its acetylcholinesterase inhibitory activity as "moderate," but specific quantitative values are not provided in the available literature.[4]

Conceptual Experimental Protocols

While specific experimental protocols for 1H-Imidazole-4-methanol, 5-methyl- or its 2-phenyl analog are not detailed in the available literature, the following outlines generalized methodologies for assessing the potential mechanisms of action discussed.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This widely used colorimetric assay would be a primary method to quantify the acetylcholinesterase inhibitory potential of the compound.

-

Preparation of Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound at various concentrations.

-

Enzyme Reaction: In a 96-well plate, add buffer, the test compound solution, and a solution of acetylcholinesterase enzyme.

-

Initiation of Reaction: Add the substrate, acetylthiocholine iodide, to initiate the reaction. The enzyme hydrolyzes the substrate to thiocholine.

-

Colorimetric Detection: Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Measurement: The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.

-

Data Analysis: The rate of reaction is calculated. The percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the compound to the rate of a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then calculated from a dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the conceptual signaling pathway for acetylcholinesterase inhibition and a generalized workflow for screening potential inhibitors.

Caption: Conceptual signaling pathway of acetylcholinesterase inhibition.

Caption: Generalized workflow for screening acetylcholinesterase inhibitors.

Conclusion and Future Directions

While the mechanism of action for 1H-Imidazole-4-methanol, 5-methyl- remains unknown, the biological activities of its 2-phenyl analog provide a compelling starting point for future investigation. The observed acetylcholinesterase and potential MAO inhibitory activities of this compound2-phenyl- suggest that the imidazole scaffold is a promising framework for the development of neurologically active agents.

Future research should focus on synthesizing and screening 1H-Imidazole-4-methanol, 5-methyl- and a series of its analogs to elucidate its structure-activity relationship. A systematic investigation beginning with in vitro assays, such as those described in this guide, would be the first step in determining if this compound holds therapeutic potential. The significant impact of the 2-phenyl substitution underscores the importance of exploring how modifications to the imidazole core influence biological activity. Such studies are crucial for unlocking the potential of this and related compounds in drug discovery.

References

A Technical Guide to the Biological Activity of 1H-Imidazole-4-methanol, 5-methyl- and its Analogs

Disclaimer: Direct biological activity data for 1H-Imidazole-4-methanol, 5-methyl- is not extensively available in publicly accessible literature. This guide provides a comprehensive overview of the biological activities of structurally related imidazole derivatives to infer the potential therapeutic applications of this core structure. The information is intended for researchers, scientists, and drug development professionals.

The imidazole ring is a versatile scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Its unique electronic and structural properties allow for a wide range of biological activities. This guide consolidates findings on the antimicrobial and cytotoxic properties of various imidazole derivatives, providing quantitative data, experimental methodologies, and a general workflow for their synthesis and evaluation.

Quantitative Biological Activity of Imidazole Derivatives

The biological activities of imidazole derivatives have been quantified in various studies, primarily focusing on their antimicrobial and anticancer potentials. The following tables summarize the minimum inhibitory concentrations (MIC) for antimicrobial activity and the half-maximal inhibitory concentrations (IC50) for cytotoxic activity of several imidazole analogs.

Table 1: Antimicrobial Activity of Selected Imidazole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Imidazole Derivative 2d | Staphylococcus aureus | 0.25 | [1] |

| Imidazole Derivative 2a | Klebsiella pneumoniae | 0.25 | [1] |

| Imidazole Derivative 2c | Staphylococcus aureus | 0.5 | [1] |

| Imidazolium Salt 3b | Bacillus subtilis | 4 | [2] |

| Imidazolium Salt 3b | Escherichia coli | 128 | [2] |

| 5-sulphanyl-4-nitroimidazole Derivatives | Various Bacteria | 31.2 - 62.5 | [3] |

Table 2: Cytotoxic Activity of Selected Imidazole Derivatives

| Compound Class/Derivative | Cell Line | IC50 | Reference |

| Imidazo[1,2-b]pyrazole-7-carboxamide (Compound 63) | HL-60 (Human Promyelocytic Leukemia) | 0.183 µM | [4] |

| 4-chloro-N-(2-(4-chlorophenyl)... (Compound 4e) | SISO (Cervical Cancer) | 2.38 - 3.77 µM | [5] |

| N-(7-(4,5-dihydro-1H-imidazol-2-yl)... (Compound 5l) | RT-112 (Bladder Cancer) | 2.38 - 3.77 µM | [5] |

| Imidazole Derivative 5 | MCF-7 (Breast Cancer), HepG2 (Liver Cancer), HCT-116 (Colon Cancer) | Most Potent in Series | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. The following sections describe the standard protocols used to assess the antimicrobial and cytotoxic activities of imidazole derivatives.

a) Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7]

-

Preparation of Compounds: The imidazole derivatives are dissolved in a suitable solvent, such as 10% Dimethyl Sulfoxide (DMSO), to create a stock solution.[7]

-

Serial Dilutions: Twofold serial dilutions of the compounds are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Concentrations can range from 5000 µg/mL down to 2.44 µg/mL.[7]

-

Bacterial Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a McFarland turbidity of 0.5.[1] This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.[1]

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

b) Agar Cup/Disk Diffusion Method

This is a qualitative or semi-quantitative method to screen for antimicrobial activity.[1][8]

-

Plate Preparation: A standardized bacterial inoculum is uniformly streaked over the surface of a Mueller-Hinton agar plate.[1]

-

Application of Compound: A sterile cork borer is used to create wells in the agar, and a defined volume (e.g., 100 µL) of the test compound at a specific concentration (e.g., 100 µg/mL) is added to each well. Alternatively, sterile paper discs impregnated with the test compound are placed on the agar surface.[1]

-

Controls: A positive control (e.g., a standard antibiotic like ciprofloxacin) and a negative control (the solvent used to dissolve the compound, e.g., DMSO) are included on each plate.[1]

-

Incubation: The plates are incubated at 37°C for 24 hours.[1]

-

Analysis: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around the well or disk.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, HCT-116) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 48 hours at 37°C in a 5% CO2 atmosphere.[6]

-

Compound Treatment: The cells are treated with various concentrations of the synthesized imidazole compounds and incubated for a further 24-72 hours.[6]

-

MTT Addition: After the treatment period, MTT reagent is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

-

Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological screening of novel imidazole derivatives, a common process in drug discovery research.

Caption: General workflow for synthesis and biological evaluation of imidazole derivatives.

References

- 1. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-Imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

An In-depth Technical Guide on 1H-Imidazole-4-methanol, 5-methyl- as a Mitragynine Analog for Researchers, Scientists, and Drug Development Professionals

Introduction

Mitragynine, the primary psychoactive alkaloid from the leaves of the Southeast Asian plant Mitragyna speciosa (kratom), has garnered significant interest in the scientific community for its unique pharmacological profile. It acts as a partial agonist at the µ-opioid receptor (MOR), mediating analgesic effects, but with a seemingly lower risk of severe side effects like respiratory depression and dependence compared to classical opioids. This has spurred the search for synthetic analogs that can replicate or improve upon these desirable characteristics.

One such avenue of exploration involves imidazole-based structures. Notably, 5-Methyl-2-phenyl-1H-imidazole-4-methanol has been identified as a structural analog of mitragynine.[1] Research suggests that this compound may possess similar analgesic properties to mitragynine while potentially exhibiting a reduced risk of dependence and addiction, making it a person of interest for the development of safer analgesics.[1]

This technical guide provides a detailed overview of the pharmacology of mitragynine as a benchmark for comparison, outlines key experimental protocols for assessing mitragynine-like activity, and presents signaling pathways and experimental workflows in the required visual formats.

Pharmacological Data

While direct quantitative comparisons are unavailable for the specified imidazole analog, the following tables summarize the pharmacological data for mitragynine at human opioid receptors, which serves as a crucial reference for the evaluation of any potential analog.

Table 1: Opioid Receptor Binding Affinities (Ki) of Mitragynine

| Compound | Receptor | Ki (nM) | Reference |

| Mitragynine | µ-Opioid | 709 | [2] |

| Mitragynine | κ-Opioid | 1700 | [2] |

| Mitragynine | δ-Opioid | 6800 | [2] |

Table 2: Functional Activity of Mitragynine at the µ-Opioid Receptor

| Assay | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | Emax (%) | 41.3 (partial agonist) | [2] |

| [³⁵S]GTPγS Binding | Agonist Activity | Antagonist (in some assays) | [2] |

| cAMP Inhibition | - | Gαi/o mediated | |

| β-arrestin2 Recruitment | Emax (%) | No significant recruitment |

Signaling Pathways

Mitragynine exhibits a biased agonism at the µ-opioid receptor, preferentially activating G-protein signaling pathways over the β-arrestin pathway. This is a key characteristic believed to contribute to its more favorable side-effect profile.

Caption: Mitragynine's biased agonism at the µ-opioid receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of mitragynine and its analogs.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

-

Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.

-

Materials:

-

Receptor source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

-

Radioligand: [³H]DAMGO (a selective µ-opioid receptor agonist).

-

Test Compound: e.g., Mitragynine or imidazole analog.

-

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]DAMGO (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]DAMGO, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Total Binding - Non-specific Binding.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Detailed Methodology:

-

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in activating G-proteins via the µ-opioid receptor.

-

Materials:

-

Receptor source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: e.g., Mitragynine or imidazole analog.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, and NaCl.

-

GDP.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Prepare cell membranes as in the radioligand binding assay.

-

Assay Setup: In assay tubes or a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound in the assay buffer.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Subtract the basal binding (in the absence of agonist) from the agonist-stimulated binding to determine the net stimulation.

-

Plot the net stimulated binding against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve using non-linear regression.

-

β-Arrestin2 Recruitment Assay

This assay measures the recruitment of β-arrestin2 to the activated receptor, a key step in the desensitization and internalization pathway.

Caption: Workflow for a β-arrestin2 recruitment assay.

Detailed Methodology (Example using an Enzyme Complementation Assay):

-

Objective: To quantify the recruitment of β-arrestin2 to the µ-opioid receptor upon agonist stimulation.

-

Principle: This assay utilizes a split-enzyme system (e.g., β-galactosidase or luciferase). The µ-opioid receptor is fused to a small, inactive fragment of the enzyme, while β-arrestin2 is fused to the larger, complementary fragment. Agonist-induced recruitment of β-arrestin2 to the receptor brings the two enzyme fragments into close proximity, reconstituting a functional enzyme that can act on a substrate to produce a detectable signal (e.g., luminescence or color change).

-

Materials:

-

Host cell line (e.g., HEK293).

-

Expression vectors for the µ-opioid receptor-enzyme fragment fusion and the β-arrestin2-enzyme fragment fusion.

-

Transfection reagents.

-

Test Compound: e.g., Mitragynine or imidazole analog.

-

Positive Control: A known µ-opioid receptor agonist that strongly recruits β-arrestin (e.g., DAMGO).

-

Enzyme substrate.

-

Luminometer or spectrophotometer.

-

-

Procedure:

-

Cell Culture and Transfection: Culture the host cells and co-transfect them with the expression vectors for the fusion proteins.

-

Plating: Plate the transfected cells into a 96-well plate and allow them to grow.

-

Compound Addition: Add varying concentrations of the test compound or positive control to the wells.

-

Incubation: Incubate the plate for a specific period to allow for β-arrestin2 recruitment.

-

Substrate Addition: Add the enzyme substrate to the wells.

-

Signal Detection: Measure the resulting signal (e.g., luminescence) using a plate reader.

-

-

Data Analysis:

-

Plot the signal intensity against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the EC50 and Emax values from the curve using non-linear regression.

-

Conclusion

The pharmacological profile of mitragynine, particularly its biased agonism at the µ-opioid receptor, presents a compelling template for the development of novel analgesics with improved safety profiles. Imidazole-based structures, such as 5-Methyl-2-phenyl-1H-imidazole-4-methanol, represent a promising area of investigation in the search for such mitragynine analogs. While direct comparative data for these specific imidazole compounds is currently lacking in the public scientific literature, the experimental protocols and signaling pathway information provided in this guide offer a robust framework for their evaluation. Future research should focus on the direct, quantitative comparison of these imidazole analogs with mitragynine to fully elucidate their potential as next-generation analgesics.

References

Potential Therapeutic Applications of (5-Methyl-2-phenyl-1H-imidazol-4-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential therapeutic applications of the compound 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, also known as (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol. This imidazole derivative has garnered scientific interest for its potential pharmacological activities, primarily as a modulator of key biological targets implicated in neurodegenerative diseases and pain signaling. This document summarizes the current state of knowledge, including its potential mechanisms of action, and provides detailed experimental protocols for its synthesis and biological evaluation. Quantitative data from relevant studies are presented in tabular format for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's therapeutic potential.

Introduction

(5-Methyl-2-phenyl-1H-imidazol-4-yl)methanol (CAS No. 13682-32-1) is a heterocyclic organic compound featuring a substituted imidazole core.[1][2] The unique structural arrangement, comprising a methyl group, a phenyl group, and a methanol group attached to the imidazole ring, is believed to contribute to its distinct biological activities.[1] Preliminary research has identified two primary areas of therapeutic interest for this molecule: its potential as an acetylcholinesterase (AChE) inhibitor for the management of neurodegenerative disorders like Alzheimer's disease, and its prospective role as an analgesic agent with a potentially favorable safety profile compared to traditional opioids.[1]

Potential Therapeutic Applications

Acetylcholinesterase (AChE) Inhibition and Neurodegenerative Diseases

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, partly attributed to a deficiency in the neurotransmitter acetylcholine.[3][4] One of the primary therapeutic strategies to manage the symptoms of Alzheimer's is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[3][4] By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, thereby enhancing cholinergic neurotransmission.[5]

(5-Methyl-2-phenyl-1H-imidazol-4-yl)methanol has been identified as a moderate inhibitor of AChE.[1] This inhibitory activity suggests its potential as a lead compound for the development of new therapeutic agents for Alzheimer's disease and other neurodegenerative conditions where cholinergic deficits are implicated.[1]

Table 1: Acetylcholinesterase Inhibitory Activity

| Compound | Target Enzyme | IC50 Value | Reference |

| (5-Methyl-2-phenyl-1H-imidazol-4-yl)methanol | Acetylcholinesterase (AChE) | Data not yet quantified; described as "moderate" | [1] |

| Donepezil | Acetylcholinesterase (AChE) | Varies by study (typically in the nM range) | [5] |

| Galantamine | Acetylcholinesterase (AChE) | Varies by study (typically in the µM range) | [5] |

| Rivastigmine | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Varies by study (typically in the µM range) | [5] |

Analgesic Properties and Opioid Receptor Modulation

Preliminary investigations suggest that (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol may possess analgesic properties.[1] It is structurally related to mitragynine, the primary active alkaloid in the kratom plant, which is known for its pain-relieving effects.[1] Mitragynine and its metabolite, 7-hydroxymitragynine, act as partial agonists at the µ-opioid receptor, the primary target for opioid analgesics like morphine.[6][7][8]

A key area of interest is the potential for (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol to provide analgesia with a reduced risk of dependence and other adverse effects associated with conventional opioids.[1] Some mitragynine analogs have been shown to be G-protein-biased agonists at the µ-opioid receptor, meaning they activate the G-protein signaling pathway responsible for analgesia while having a reduced tendency to recruit β-arrestin, a protein implicated in the development of tolerance and respiratory depression.[7] Further research is needed to determine if (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol shares this favorable signaling profile.

Table 2: Opioid Receptor Binding Affinity of Related Compounds

| Compound | Receptor | Ki (nM) | Reference |

| Mitragynine | µ-opioid | 198 ± 30 | [9] |

| κ-opioid | 161 ± 10 | [9] | |

| δ-opioid | >1000 | [9] | |

| 7-Hydroxymitragynine | µ-opioid | 13.5 - 37 | [8] |

| κ-opioid | 123 - 133 | [8] | |

| δ-opioid | 91 - 155 | [8] | |

| Morphine | µ-opioid | 1.0 - 4.19 | [6] |

Experimental Protocols

Synthesis of (5-Methyl-2-phenyl-1H-imidazol-4-yl)methanol

-

Formation of the Imidazole Ring: This is typically achieved through a condensation reaction of an appropriate α-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt. For the target compound, this would likely involve the reaction of a substituted 1,2-dione with benzaldehyde and an ammonia source.

-

Introduction of the Methanol Group: The hydroxymethyl group at the 4-position can be introduced through various methods, such as the reduction of a corresponding carboxylic acid or ester, or the formylation of the imidazole ring followed by reduction.

A specific synthesis of a related compound, 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one, starts from 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide, indicating that the core imidazole structure can be synthesized and subsequently modified.[10]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol on AChE can be determined using the spectrophotometric method developed by Ellman.[13][14][15]

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound: (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol

-

96-well microplate

-

Microplate reader

Procedure: [13][14][15][16][17]

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, AChE solution, and various concentrations of the test compound. A control well should contain the vehicle (e.g., DMSO) instead of the test compound.

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding ATCI and DTNB to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is determined by the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Analgesic Activity Assay (Hot Plate Test)

The hot plate test is a common method to assess the central analgesic activity of a compound.[18][19][20][21][22]

Materials:

-

Hot plate apparatus with adjustable temperature control

-

Transparent cylindrical restrainer

-

Test animals (e.g., mice or rats)

-

Test compound: (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol

-

Vehicle control (e.g., saline or DMSO solution)

-

Positive control (e.g., morphine)

Procedure: [18][19][20][21][22]

-

Set the temperature of the hot plate to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

-

Administer the test compound, vehicle, or positive control to the animals via a suitable route (e.g., intraperitoneal or oral).

-

At a predetermined time after administration, place the animal on the hot plate and start a timer.

-

Observe the animal's behavior and record the latency to the first sign of nociception, which can be either paw licking or jumping.

-

A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.

-

An increase in the latency period compared to the vehicle-treated group indicates an analgesic effect.

-

The ED50 value (the dose of the compound that produces an analgesic effect in 50% of the animals) can be calculated from a dose-response curve.

Signaling Pathways and Mechanisms of Action

Acetylcholinesterase Inhibition Signaling Pathway

The primary mechanism of action for AChE inhibitors is the prevention of acetylcholine breakdown in the synapse. This leads to an accumulation of acetylcholine, which can then bind to and activate postsynaptic muscarinic and nicotinic receptors, thereby enhancing cholinergic neurotransmission.[3][23][24] This enhanced signaling is thought to improve cognitive function in Alzheimer's disease.[3][23][24]

Caption: Acetylcholinesterase Inhibition Pathway.

Potential Analgesic Signaling Pathway

As a potential analog of mitragynine, the analgesic effects of (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol are likely mediated through the µ-opioid receptor.[6][7] Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission. This involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).

Caption: Potential Opioid-Mediated Analgesic Pathway.

Conclusion and Future Directions

(5-Methyl-2-phenyl-1H-imidazol-4-yl)methanol presents a promising scaffold for the development of novel therapeutics for neurodegenerative diseases and pain management. Its moderate acetylcholinesterase inhibitory activity warrants further investigation, including the determination of its IC50 value and in vivo efficacy in models of Alzheimer's disease. Furthermore, its potential as an analgesic with a reduced side-effect profile compared to traditional opioids is of significant interest. Future research should focus on elucidating its precise mechanism of action at the µ-opioid receptor, including its G-protein versus β-arrestin signaling bias, and conducting comprehensive preclinical studies to evaluate its analgesic efficacy, abuse potential, and overall safety profile. The development of a detailed and optimized synthesis protocol is also a critical next step to facilitate further research and development of this promising compound.

References

- 1. Buy this compound2-phenyl- | 13682-32-1 [smolecule.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. metrotechinstitute.org [metrotechinstitute.org]

- 5. Anti-cholinesterases Mechanism of Action in Alzheimer’s Disease (AD) – My Endo Consult [myendoconsult.com]

- 6. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]

- 9. Frontiers | The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review [frontiersin.org]

- 10. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one [mdpi.com]

- 11. Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. Hot plate test - Wikipedia [en.wikipedia.org]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. maze.conductscience.com [maze.conductscience.com]

- 21. jcdr.net [jcdr.net]

- 22. Hot plate analgesiometer | PPTX [slideshare.net]

- 23. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties of 1H-Imidazole-4-methanol, 5-methyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of 1H-Imidazole-4-methanol, 5-methyl- (CAS No. 29636-87-1). Due to the limited availability of specific experimental data for this compound in public literature, this guide integrates information on structurally related imidazole derivatives to offer a robust framework for its handling, formulation, and analysis. Detailed experimental protocols for determining aqueous solubility and performing forced degradation studies are provided to enable researchers to generate specific data for their applications. Furthermore, this guide discusses the potential role of imidazole compounds in biological signaling, with a focus on the Histamine H3 receptor pathway.

Introduction

1H-Imidazole-4-methanol, 5-methyl-, also known as (5-Methyl-1H-imidazol-4-yl)methanol, is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous physiologically active molecules, including the amino acid histidine and many synthetic drugs. The presence of a hydroxymethyl group and a methyl group on the imidazole core suggests a compound with a degree of polarity, hydrogen bonding capability, and potential for various chemical interactions. Understanding its solubility and stability is paramount for its application in drug discovery and development, from initial screening and formulation to manufacturing and storage.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 29636-87-1 | N/A |

| Molecular Formula | C₅H₈N₂O | N/A |

| Molecular Weight | 112.13 g/mol | N/A |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 136°C | [2] |

| pKa | 13.62 ± 0.10 (Predicted) | [3] |

| LogP | -0.62 (at 23°C and pH 8.4) | [2] |

Solubility Profile

Direct quantitative solubility data for 1H-Imidazole-4-methanol, 5-methyl- is sparse in publicly available literature. However, based on its structure and data from related compounds, a qualitative and predictive solubility profile can be established.

Qualitative Solubility:

| Solvent | Solubility Description | Rationale and References |

| Water | Soluble, "almost transparency" | The presence of the polar imidazole ring and the hydroxymethyl group, capable of hydrogen bonding, confers good aqueous solubility.[1][4] |

| Methanol | Slightly Soluble | Polar protic solvent, expected to solubilize the compound.[2][3] |

| Ethanol | Very Soluble | Similar to methanol, expected to be a good solvent.[5] |

| DMSO | Soluble (with heating) | A strong polar aprotic solvent, commonly used for dissolving diverse compounds.[2][3] |

| Ethers | Low Solubility | Imidazole compounds generally exhibit lower solubility in less polar solvents like ethers compared to alcohols and water.[6] |

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the kinetic and thermodynamic solubility of a compound.

Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability Profile

The stability of 1H-Imidazole-4-methanol, 5-methyl- is crucial for its handling, storage, and formulation. Imidazole-containing compounds can be susceptible to degradation under various stress conditions. Forced degradation studies are essential to identify potential degradation pathways and products.[7]

Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions more severe than accelerated stability testing to predict its degradation pathways.[8]

Illustrative Stability Data:

The following table presents illustrative data based on typical degradation patterns observed for imidazole derivatives. This data is not specific to 1H-Imidazole-4-methanol, 5-methyl- and should be confirmed by experimentation. The goal is to achieve 5-20% degradation to ensure the stability-indicating method is challenged.[3][9]

| Stress Condition | Reagent/Parameters | Time | % Degradation (Illustrative) | Major Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 5 - 15% | Imidazole ring opening or side-chain reactions |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 10 - 20% | Base-catalyzed oxidation or rearrangement |

| Oxidation | 3% H₂O₂ | 24 hours | 15 - 25% | Oxidation of the imidazole ring and/or hydroxymethyl group |

| Thermal | 60°C (in solution) | 48 hours | 5 - 10% | Dehydration or ring decomposition at higher temperatures |

| Photolytic | UV (254 nm) & Visible Light | 24 hours | 10 - 20% | Photo-oxidation or rearrangement of the imidazole ring |

Experimental Workflow for Forced Degradation

This diagram illustrates a standard workflow for conducting forced degradation studies.

Caption: Workflow for a typical forced degradation study.

Biological Context: Imidazole Compounds and Histamine H3 Receptor Signaling